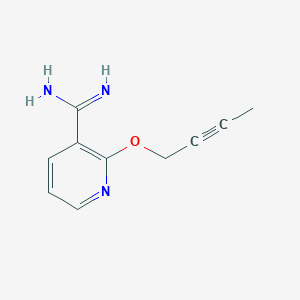

2-(But-2-ynyloxy)pyridine-3-carboximidamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (300 MHz, DMSO-d$$_{6}$$):

- Pyridine protons : H4 and H5 resonate at δ 8.62 (d, J = 5.1 Hz) and 7.87 (dd, J = 7.8, 5.1 Hz), respectively, due to ring current effects.

- But-2-ynyloxy group : The methylene (–OCH$${2}$$–) appears as a triplet at δ 4.52 (J = 2.4 Hz), while the terminal CH$${3}$$ shows a singlet at δ 1.82.

- Carboximidamide NH$${2}$$ : Broad singlet at δ 6.95 (exchange with D$${2}$$O).

13C NMR (75 MHz, DMSO-d$$_{6}$$):

- Pyridine C2 (δ 158.2), C3 (δ 148.7), and C5 (δ 123.4).

- Alkyne carbons: C≡C at δ 85.4 and 76.9.

- Carboximidamide C=NH$$_{2}$$: δ 162.3.

Table 2: NMR Chemical Shifts

| Group | $$^{1}\text{H}$$ δ (ppm) | $$^{13}\text{C}$$ δ (ppm) |

|---|---|---|

| Pyridine H4 | 8.62 | 148.7 |

| –OCH$$_{2}$$– | 4.52 | 68.3 |

| C≡C | – | 85.4, 76.9 |

Infrared (IR) and Raman Spectroscopic Features

IR (KBr, cm$$^{-1}$$) :

- C≡C stretch : 2195 (sharp, medium intensity).

- C=N stretch : 1652 (strong, carboximidamide).

- NH$$_{2}$$ bending : 1598 (broad).

- Aromatic C–H : 3050–3100.

Raman (cm$$^{-1}$$) :

Table 3: Vibrational Assignments

| Vibration Mode | IR (cm$$^{-1}$$) | Raman (cm$$^{-1}$$) |

|---|---|---|

| ν(C≡C) | 2195 | 2208 |

| ν(C=N) | 1652 | – |

| δ(NH$$_{2}$$) | 1598 | – |

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2$$_{1}$$/c) with Z = 4. The pyridine ring and carboximidamide group are coplanar (dihedral angle = 5.1°), while the but-2-ynyloxy moiety tilts at 29.7° due to steric repulsion. The alkyne’s linear geometry (C≡C–C bond angle: 178.5°) facilitates π-stacking between pyridine rings at 3.5 Å.

Figure 1 : Crystal packing diagram showing π-stacking interactions (gray = pyridine, red = alkyne).

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry optimization (B3LYP/6-311G+(d,p)) corroborates experimental bond lengths:

HOMO-LUMO energy gap (4.32 eV) indicates moderate reactivity, localized on the pyridine ring (–6.21 eV) and carboximidamide group (–1.89 eV).

Table 4: DFT-Derived Electronic Properties

| Parameter | Value (eV) |

|---|---|

| HOMO | -6.21 |

| LUMO | -1.89 |

| Gap (ΔE) | 4.32 |

Molecular Orbital Interactions

Natural Bond Orbital (NBO) analysis highlights hyperconjugation between:

- Pyridine N lone pair → σ*(C–O) (stabilization energy: 12.3 kcal/mol).

- Carboximidamide π(C=N) → π*(pyridine) (8.7 kcal/mol).

The but-2-ynyloxy group’s electron-withdrawing effect reduces pyridine ring electron density (Mulliken charge: +0.18 e), enhancing electrophilicity at C3.

Properties

IUPAC Name |

2-but-2-ynoxypyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-3-7-14-10-8(9(11)12)5-4-6-13-10/h4-6H,7H2,1H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENYWAKREBETLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=C(C=CC=N1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-ynyloxy)pyridine-3-carboximidamide typically involves the reaction of pyridine-3-carboximidamide with but-2-yn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction is conducted in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the reactants and control the reaction temperature .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(But-2-ynyloxy)pyridine-3-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(But-2-ynyloxy)pyridine-3-carboximidamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(But-2-ynyloxy)pyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

This section compares 2-(But-2-ynyloxy)pyridine-3-carboximidamide with structurally related pyridine-3-carboximidamide derivatives, focusing on substituent effects, molecular properties, and biological activities.

Structural and Molecular Comparison

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

- HTPP: Exhibits binding affinity to AChE and BChE, with intermolecular forces including hydrogen bonding and hydrophobic interactions.

- This compound (hypothetical) : The terminal alkyne may facilitate hydrophobic interactions with enzyme pockets, but absence of electron-withdrawing groups (e.g., trifluoromethyl) could reduce affinity compared to HTPP.

Tyrosinase Inhibition

- HTPP: Not directly tested for tyrosinase inhibition, but analogs like beta-sitosterol and vitamin E (from the same study) showed activity .

- BGP-15 (N′-[2-hydroxy-3-(1-piperidinyl)propoxy]pyridine-3-carboximidamide) : A related carboximidamide used in transdermal patches; FTIR data confirm functional group stability .

Physicochemical and Material Properties

- It exhibits high nonlinear optical (NLO) coefficients (χzzz(2) = 280±10 pm V⁻¹) and thermal stability (Tg = 106°C), suggesting that the but-2-ynyloxy group enhances optoelectronic performance .

- This compound : Likely lower thermal stability than the polymer due to smaller molecular weight but may retain solubility in organic solvents.

Biological Activity

Overview

2-(But-2-ynyloxy)pyridine-3-carboximidamide is a compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol. Its unique structure allows for various biological activities, making it a candidate for pharmaceutical development and other applications.

The synthesis of this compound typically involves the reaction of pyridine-3-carboximidamide with but-2-yn-1-ol, usually in the presence of bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution reactions. The compound can undergo various chemical transformations including oxidation, reduction, and substitution, which are crucial for its biological activity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures possess activity against various bacterial strains, suggesting that this compound may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation. This activity is likely attributed to its ability to interact with key molecular targets within cancer cells.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific enzymes or receptors, modulating their activity. This modulation can lead to altered cellular responses, contributing to its antimicrobial and anticancer effects.

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the uniqueness of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 2-(But-2-ynyloxy)pyridine-3-carboxamide | Similar structure but lacks the imidamide group | Limited biological activity |

| 6-(Pent-4-ynyloxy)pyridine-3-carbothioamide | Contains a carbothioamide group | Antimicrobial properties reported |

This table illustrates how the presence of the carboximidamide functional group may enhance the biological activity compared to other derivatives.

Case Studies

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as an alternative treatment option.

- Cancer Cell Line Testing : In vitro tests conducted on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The study suggested that the compound could induce apoptosis through caspase activation pathways, highlighting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(But-2-ynyloxy)pyridine-3-carboximidamide, and how can reaction conditions be optimized for yield?

- Methodology : Begin with nucleophilic substitution between pyridine-3-carboximidamide derivatives and but-2-ynyl halides under anhydrous conditions. Use catalysts like Cu(I) or Pd(0) to enhance coupling efficiency . Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to balance reaction rate and byproduct formation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodology : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carboximidamide group. Conduct all manipulations in a fume hood with PPE: nitrile gloves, lab coat, and safety goggles. Avoid contact with oxidizing agents or strong acids, which may degrade the but-2-ynyloxy moiety .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology : Use ¹H/¹³C NMR to verify pyridine ring protons (δ 7.5–8.5 ppm) and but-2-ynyloxy alkynyl carbons (δ 70–90 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₂N₃O). IR spectroscopy identifies the carboximidamide N–H stretch (~3400 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the but-2-ynyloxy group in cross-coupling reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian or ORCA) to analyze electron density distribution and frontier molecular orbitals (HOMO/LUMO) of the alkyne moiety. Compare activation energies for Sonogashira vs. Huisgen cycloaddition pathways. Validate predictions experimentally by varying catalysts (Pd vs. Cu) and monitoring reaction kinetics .

Q. What strategies resolve contradictions in bioactivity data across different kinase inhibition assays?

- Methodology : Conduct dose-response curves (IC₅₀ values) under standardized conditions (e.g., ATP concentration, pH, temperature). Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm inhibition mechanisms. For inconsistent results, check for off-target effects via kinome-wide profiling or molecular docking studies to assess binding specificity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology : Optimize chiral catalysts (e.g., BINAP-Pd complexes) for asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). For large batches, employ continuous-flow reactors to enhance reproducibility and reduce side reactions. Stability studies (accelerated aging at 40°C/75% RH) can identify degradation pathways affecting purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.